2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Anticancer Activity
A key application of this compound is in anticancer research. Studies have shown that derivatives of this compound, such as 5-methyl-4-phenyl thiazole derivatives, exhibit significant anticancer activities. For instance, specific derivatives have demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as targeted cancer treatments (Evren et al., 2019). Additionally, other derivatives have shown promising anticancer activity against various cancer cell lines, including melanoma and breast cancer, suggesting a broad spectrum of potential therapeutic applications (Ostapiuk et al., 2015).
Antibacterial Activity
This compound and its derivatives also have applications in antibacterial research. Synthesized derivatives have been evaluated for their in-vitro antibacterial activity against a range of microorganisms, showing broad-spectrum antibacterial properties (Bhoi et al., 2015). This suggests their potential use in developing new antibacterial agents.
Photophysical Properties
Research into the photophysical properties of acetamide derivatives, including those similar to the compound , has been conducted. These studies focus on understanding the hydrogen bond associations in these compounds, which can be critical in designing materials with specific optical properties (Balijapalli et al., 2017).
Antiviral and Antifungal Activities
Certain derivatives have demonstrated significant antiviral and antifungal activities. For example, some compounds have shown inhibitory effects on Xanthomonas campestris and antiviral activity against tobacco mosaic virus, suggesting their potential in plant protection and antiviral drug development (Xia, 2015).
Antioxidant Properties
Studies have also explored the antioxidant properties of thiazole and thiadiazole derivatives. These compounds, including the one , have been subjected to molecular docking to estimate their antioxidant efficacy, with some showing promising results in in vitro studies (Hossan, 2020).
Mechanism of Action
Mode of Action
It has been observed that the compound exhibits luminescent properties . This suggests that it may interact with its targets in a way that affects their electron configurations, leading to the emission of light.
Biochemical Pathways
Its luminescent properties suggest that it may be involved in pathways related to energy transfer and electron transport .
Pharmacokinetics
It has been noted that the compound exhibits good thermal stability and electrochemical stability , which could potentially influence its bioavailability.
Result of Action
Its luminescent properties suggest that it may affect the energy states of molecules within cells, potentially influencing cellular processes that depend on energy transfer .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s thermal stability suggests that it may retain its activity even at elevated temperatures
properties
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS3/c1-11-3-2-4-16-18(11)25-19(29-16)24-17(26)8-14-10-28-20(23-14)27-9-12-5-6-13(21)7-15(12)22/h2-7,10H,8-9H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLIGYRXWJUFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.